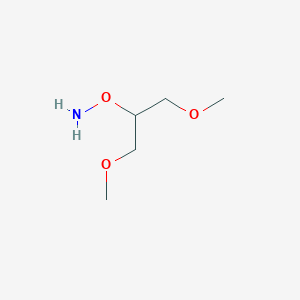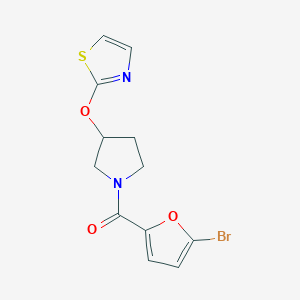
O-(1,3-Dimetoxipropan-2-il)hidroxilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is an organic compound with the molecular formula C5H13NO3 and a molecular weight of 135.16 . It is a liquid at room temperature . This compound has gained significant interest among scientists in recent years.
Synthesis Analysis
While specific synthesis methods for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” were not found in the search results, O-protected NH-free hydroxylamines have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Molecular Structure Analysis
The InChI code for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is 1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3 . The InChI Key is ZRWYUCYYGVLSNG-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” were not found in the search results, a study on O-protected NH-free hydroxylamines showed that they can be used as electrophilic aminating reagents for organic synthesis .Physical And Chemical Properties Analysis
“O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is a liquid at room temperature .Mecanismo De Acción
DMHA works by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, energy levels, and cognitive function. By increasing the levels of these neurotransmitters, DMHA can enhance athletic performance, improve focus and concentration, and reduce fatigue.
Biochemical and Physiological Effects:
DMHA has been shown to have various biochemical and physiological effects on the body. In addition to increasing neurotransmitter levels, DMHA can also increase heart rate and blood pressure, which can lead to increased energy levels and improved athletic performance. DMHA has also been shown to increase metabolic rate, which can lead to weight loss and improved body composition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHA has several advantages for use in lab experiments. Its synthetic nature allows for precise control over the concentration and purity of the compound. Additionally, DMHA is relatively stable and can be stored for long periods of time without degradation. However, DMHA also has several limitations, including its potential for toxicity at high doses and its potential for abuse.
Direcciones Futuras
There are several future directions for research on DMHA. One potential area of research is the development of new synthesis methods for DMHA that are more efficient and cost-effective. Another area of research is the investigation of the potential medical applications of DMHA, particularly as a treatment for depression and anxiety. Additionally, further research is needed to fully understand the potential long-term effects of DMHA use, particularly with regard to its potential for toxicity and abuse.
Métodos De Síntesis
DMHA is synthesized through a process called reductive amination. This process involves the condensation of a ketone with an amine, followed by reduction of the imine intermediate. The resulting product is DMHA, which can be purified through various methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Reactivos de Aminación Electrofílica para la Síntesis Orgánica
Los derivados de hidroxilamina sin NH protegidos, como O-(1,3-Dimetoxipropan-2-il)hidroxilamina, están surgiendo como reactivos de aminación electrofílica para la síntesis orgánica . Se han evaluado en la construcción de compuestos enriquecidos en nitrógeno, como aminas primarias, amidas y N-heterociclos .
Alta Regio-, Químico- y Estereoselectividad
Estos derivados muestran alta regio-, químico- y estereoselectividad en su forma desprotegida . Esto los hace valiosos para la funcionalización en etapas tardías de productos naturales, fármacos y moléculas funcionales .
Biocatálisis, Organocatálisis y Catálisis de Metales de Transición
This compound y sus derivados se pueden utilizar en varios tipos de catálisis, incluida la biocatálisis, la organocatálisis y la catálisis de metales de transición . Esta versatilidad los hace útiles en una amplia gama de reacciones químicas .
Construcción de Compuestos Enriquecidos en Nitrógeno
Estos derivados se han evaluado en la construcción de compuestos enriquecidos en nitrógeno . Esto incluye aminas primarias, amidas y N-heterociclos .
Funcionalización en Etapas Tardías de Productos Naturales, Fármacos y Moléculas Funcionales
This compound y sus derivados muestran la funcionalización en etapas tardías de productos naturales, fármacos y moléculas funcionales . Esto permite la modificación de estas sustancias sin la necesidad de una síntesis completa .
Desplazamientos Sigmatrópicos [3,3]
Debido a la débil fuerza del enlace N—O de los derivados de hidroxilamina, su desplazamiento σ [3,3] se puede llevar a cabo en condiciones suaves para producir moléculas complejas que contienen grupos hidroxilo y amino . Esto los hace útiles en la síntesis de compuestos orgánicos complejos .
Safety and Hazards
The safety information for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” includes several hazard statements: H227, H302, H314, H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
O-(1,3-dimethoxypropan-2-yl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWYUCYYGVLSNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)ON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)
![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)



![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2364454.png)
![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)
![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2364458.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2364459.png)
